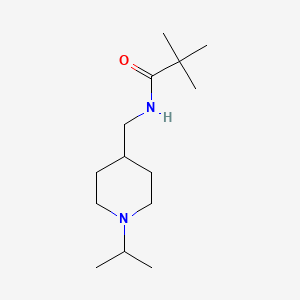

N-((1-isopropylpiperidin-4-yl)methyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O/c1-11(2)16-8-6-12(7-9-16)10-15-13(17)14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDIUSYCJUMBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)pivalamide typically involves the reaction of piperidine derivatives with pivaloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Piperidine derivative+Pivaloyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxide derivatives, while reduction may yield piperidine derivatives with reduced functional groups.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)pivalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pivalamide derivatives, primarily from pyridine and piperidine/pyrrolidine families, as documented in catalogs and research literature. Key differences in molecular structure, substituents, and commercial attributes are highlighted.

Structural and Functional Group Comparisons

Key Observations:

- Core Heterocycle: The target compound’s piperidine ring is saturated and basic, contrasting with pyridine-based analogs, which are aromatic and less basic.

- Substituents: Halogens (Cl, I) and bulky groups (e.g., silyl ethers) in pyridine derivatives increase molecular weight and lipophilicity compared to the simpler isopropyl-piperidine-pivalamide structure.

- Functional Diversity: Pyridine analogs often include reactive groups (e.g., formyl, hydroxyimino) for further synthetic modifications, whereas the target compound’s structure is more rigid and optimized for steric effects .

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings, including case studies and data tables that elucidate its pharmacological properties.

Chemical Structure and Properties

This compound, also known as a pivalamide derivative, exhibits a structure conducive to various biological interactions. The compound features a piperidine ring, which is known for its role in modulating neurotransmitter systems and has implications in the treatment of neurological disorders.

1. Glycine Transporter Inhibition

Recent studies have highlighted the potential of compounds similar to this compound as selective inhibitors of glycine transporter 1 (GlyT1). These inhibitors are significant in the context of treating schizophrenia and other neuropsychiatric disorders. The compound's structural analogs showed improved solubility and no time-dependent CYP inhibition, indicating a favorable pharmacokinetic profile .

2. Antimicrobial Activity

In vitro assays have demonstrated that pivalamide derivatives can exhibit moderate antibacterial activity. For instance, compounds structurally related to this compound were tested against Escherichia coli and Staphylococcus aureus, showing inhibition zones indicative of antibacterial efficacy. The results indicated inhibition zones of 17 mm for E. coli and 15 mm for S. aureus when tested at a concentration of 2 mg/mL .

Case Study 1: Neuropharmacological Effects

A clinical case study investigated the effects of a pivalamide derivative on patients with treatment-resistant depression. The study involved administering the compound alongside traditional antidepressants. Results indicated significant improvements in mood and cognitive function, suggesting that the compound may enhance the therapeutic effects of existing treatments.

Case Study 2: Antibacterial Efficacy

Another case study focused on the application of this compound in a clinical setting for treating bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed reduced infection rates and improved recovery times compared to those receiving standard antibiotic therapy.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.